molecular formula C35H35NO9S3 B15033421 Tetramethyl 6'-(4-tert-butylbenzoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-(4-tert-butylbenzoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B15033421
M. Wt: 709.9 g/mol
InChI Key: OCHIMQYFWGANHR-UHFFFAOYSA-N
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Description

2’,3’,4,5-TETRAMETHYL 6’-(4-TERT-BUTYLBENZOYL)-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its multiple methyl groups, tert-butylbenzoyl group, and a spiro structure, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 2’,3’,4,5-TETRAMETHYL 6’-(4-TERT-BUTYLBENZOYL)-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves several steps, typically starting with the preparation of key intermediates. The synthetic route may include the following steps:

    Formation of the spiro structure: This step involves the cyclization of appropriate precursors under specific conditions to form the spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] core.

    Introduction of the tert-butylbenzoyl group: This step involves the acylation of the spiro core with tert-butylbenzoyl chloride in the presence of a suitable base.

    Methylation: The final step involves the methylation of the intermediate compound to introduce the tetramethyl groups.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2’,3’,4,5-TETRAMETHYL 6’-(4-TERT-BUTYLBENZOYL)-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and tert-butylbenzoyl groups, using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may have potential as a probe or ligand in biochemical studies, particularly in the study of enzyme interactions.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2’,3’,4,5-TETRAMETHYL 6’-(4-TERT-BUTYLBENZOYL)-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2’,3’,4,5-TETRAMETHYL 6’-(4-TERT-BUTYLBENZOYL)-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE include:

Properties

Molecular Formula

C35H35NO9S3

Molecular Weight

709.9 g/mol

IUPAC Name

tetramethyl 6'-(4-tert-butylbenzoyl)-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C35H35NO9S3/c1-33(2,3)19-16-14-18(15-17-19)28(37)36-21-13-11-10-12-20(21)22-27(34(36,4)5)46-24(30(39)43-7)23(29(38)42-6)35(22)47-25(31(40)44-8)26(48-35)32(41)45-9/h10-17H,1-9H3

InChI Key

OCHIMQYFWGANHR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=C(C=C4)C(C)(C)C)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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